molecular formula C8H5BrN2O2 B1486791 6-(5-Bromofuran-2-yl)pyrimidin-4-ol CAS No. 2092066-12-9

6-(5-Bromofuran-2-yl)pyrimidin-4-ol

Cat. No.: B1486791
CAS No.: 2092066-12-9
M. Wt: 241.04 g/mol
InChI Key: KIFXSHSWAAGWCV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O2/c9-7-2-1-6(13-7)5-3-8(12)11-4-10-5/h1-4H,(H,10,11,12).


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 240.06 .

Scientific Research Applications

Antibacterial Properties

A study on the synthesis and characterization of pyrimidin-4-ol derivatives demonstrated potential antibacterial activity. Two derivatives showed moderate efficacy compared to reference drugs, indicating the compound's relevance in developing new antibacterial agents (Afrough et al., 2019).

Fluorescent Sensor for Aluminum Ion Detection

Another significant application is in the development of fluorescent sensors for detecting aluminum ions. A derivative of pyrimidin-4-ol was successfully used for selective recognition of Al3+ ions and showed promising results in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

Anticancer and Immunomodulatory Properties

Research into the structural modifications of pyrimidin-4-ol derivatives revealed their potential in anticancer and immunomodulatory applications. Novel 5-aryl analogues of bropirimine, a tetra-substituted pyrimidine with anticancer and interferon-inducing properties, were developed (Hannah et al., 2000).

Ser/Thr Kinase Inhibition

Pyrimidin-4-ol derivatives have also been investigated for their inhibitory activity against Ser/Thr kinases, which are critical in cellular regulation. A study synthesized novel derivatives and evaluated their potency against a series of Ser/Thr kinases, finding significant inhibitory activity in some compounds (Deau et al., 2013).

Analgesic and Anti-pyretic Activities

A study on novel pyrimidine derivatives of the coumarin moiety found significant analgesic and anti-pyretic activities in certain compounds. This suggests potential applications in pain and fever management (Keri et al., 2010).

Antiviral Activity

Pyrimidin-4-ol derivatives have been synthesized and evaluated for their antiviral activity. Some showed effectiveness against various virus strains, although efficacy was close to toxicity thresholds, indicating the need for further optimization (Singh et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-(5-bromofuran-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-2-1-6(13-7)5-3-8(12)11-4-10-5/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFXSHSWAAGWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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